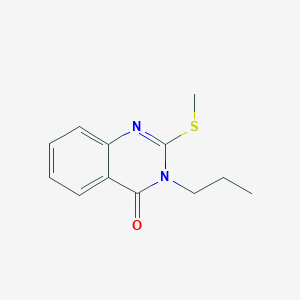
2-Methylsulfanyl-3-propylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylsulfanyl-3-propylquinazolin-4-one, also known as MPQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPQ is a member of the quinazolinone family of compounds, which are known to have a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
Mécanisme D'action
The exact mechanism of action of 2-Methylsulfanyl-3-propylquinazolin-4-one is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer cell growth and survival. 2-Methylsulfanyl-3-propylquinazolin-4-one has been shown to inhibit the activity of several key enzymes involved in cancer cell metabolism, including lactate dehydrogenase and pyruvate kinase. 2-Methylsulfanyl-3-propylquinazolin-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 2-Methylsulfanyl-3-propylquinazolin-4-one has been shown to have a wide range of biochemical and physiological effects. 2-Methylsulfanyl-3-propylquinazolin-4-one has been shown to have anti-inflammatory and antioxidant properties, and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. 2-Methylsulfanyl-3-propylquinazolin-4-one has also been shown to have neuroprotective effects, and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methylsulfanyl-3-propylquinazolin-4-one in lab experiments is its potent antitumor activity. 2-Methylsulfanyl-3-propylquinazolin-4-one has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further study in cancer research. However, one of the limitations of using 2-Methylsulfanyl-3-propylquinazolin-4-one in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many potential future directions for the study of 2-Methylsulfanyl-3-propylquinazolin-4-one. One area of research that is currently being explored is the development of novel 2-Methylsulfanyl-3-propylquinazolin-4-one derivatives with improved solubility and bioavailability. Another area of research is the study of 2-Methylsulfanyl-3-propylquinazolin-4-one in combination with other anticancer agents, with the goal of developing more effective cancer treatments. Additionally, 2-Methylsulfanyl-3-propylquinazolin-4-one has been studied for its potential applications in the treatment of other diseases, such as inflammatory and neurodegenerative diseases, and further research in these areas may yield promising results.
Méthodes De Synthèse
The synthesis of 2-Methylsulfanyl-3-propylquinazolin-4-one involves the reaction of 2-methylthio-3-propylquinazolin-4-one with an alkyl halide in the presence of a base. The reaction proceeds via an S-alkylation mechanism, resulting in the formation of 2-Methylsulfanyl-3-propylquinazolin-4-one. The synthesis of 2-Methylsulfanyl-3-propylquinazolin-4-one has been well-established in the literature, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
2-Methylsulfanyl-3-propylquinazolin-4-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-Methylsulfanyl-3-propylquinazolin-4-one is in the field of cancer research. 2-Methylsulfanyl-3-propylquinazolin-4-one has been shown to have potent antitumor activity against a wide range of cancer cell lines, including breast, colon, and lung cancer cells. 2-Methylsulfanyl-3-propylquinazolin-4-one has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
Propriétés
IUPAC Name |
2-methylsulfanyl-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16-2/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWINMNCNGNJCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfanyl-3-propylquinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B7467593.png)
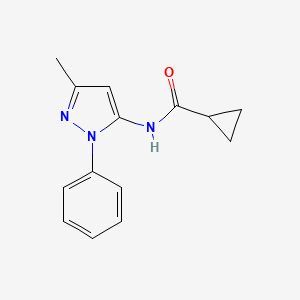
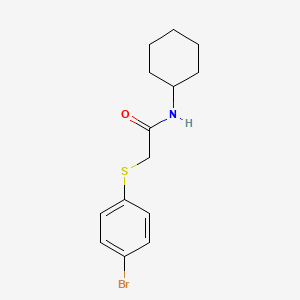
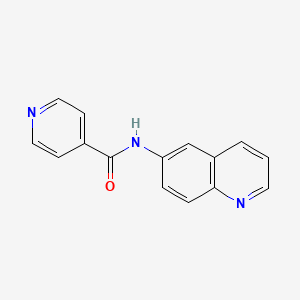
![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)
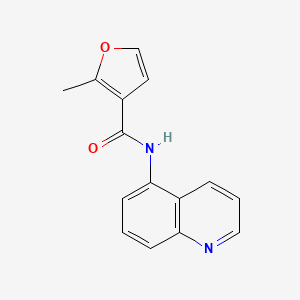
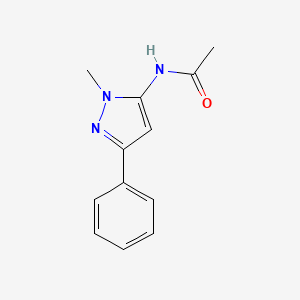
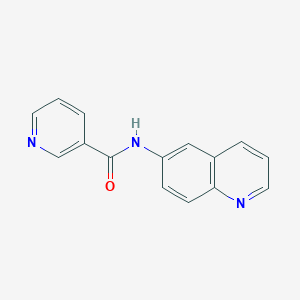
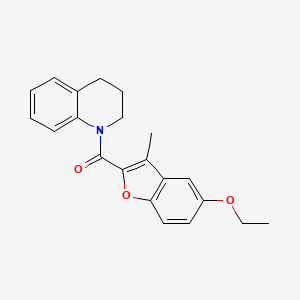
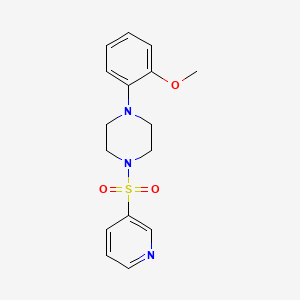
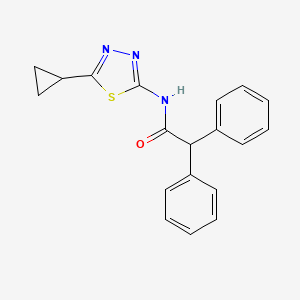
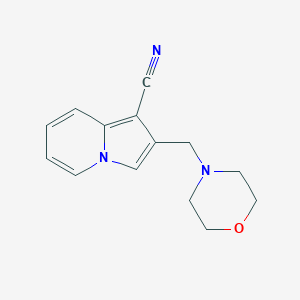
![5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7467698.png)
![[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7467709.png)